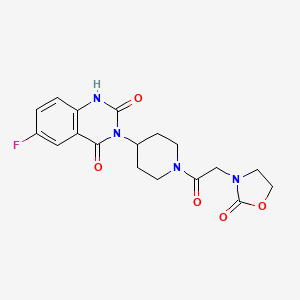

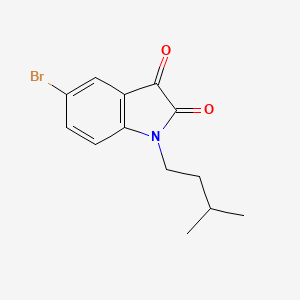

6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-fluoro-3-(1-(2-(2-oxooxazolidin-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” has a molecular formula of C18H19FN4O5 . It is listed under the CAS No. 2034348-59-7.

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 5 oxygen atoms . The average mass is 390.366 Da and the monoisotopic mass is 390.133942 Da .Aplicaciones Científicas De Investigación

Enantiomeric Separation

Research has demonstrated the ability to separate enantiomers of drugs with structures similar to the given compound using liquid chromatography on tolylcellulose, indicating potential for precise pharmacological studies and drug development processes (Overbeke et al., 1997).

Antimicrobial Applications

Studies have identified derivatives of quinazoline-diones as potential antimicrobial agents, demonstrating lowered antimicrobial MIC in gyrase resistance mutants, suggesting a pathway for developing antibiotics capable of overcoming certain resistance mechanisms (German et al., 2008).

Anticancer Activity

Synthesis and evaluation of N-substituted indole derivatives, including thiazolidine-2,4-dione structures, have shown significant anticancer activity, highlighting the compound's potential in cancer treatment research (Kumar & Sharma, 2022).

Inhibition of Bacterial Gyrase

Quinazolinediones, sharing a similar core structure with the given compound, have been explored for their activity against bacterial gyrase, particularly in mycobacteria, indicating their potential as novel antibacterial agents (Malik et al., 2011).

Antimalarial Potential

The synthesis of quinazolin-2,4-dione hybrid molecules has been undertaken with the aim of finding potent inhibitors against malaria, demonstrating the compound's potential application in antimalarial drug development (Abdelmonsef et al., 2020).

Synthesis and Activity Studies

Research into the synthesis of novel quinazolin-2,4-dione derivatives has explored their potential as antimicrobial agents, contributing to the development of new therapeutic options (Desai et al., 2013).

Propiedades

IUPAC Name |

6-fluoro-3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O5/c19-11-1-2-14-13(9-11)16(25)23(17(26)20-14)12-3-5-21(6-4-12)15(24)10-22-7-8-28-18(22)27/h1-2,9,12H,3-8,10H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPYPKSCCFWJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2441877.png)

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2441878.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)

![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)

![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2441890.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)

![Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2441895.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)